molecular formula C6H4BCl2FO2 B1426202 2,3-Dichloro-6-fluorophenylboronic acid CAS No. 1451393-17-1

2,3-Dichloro-6-fluorophenylboronic acid

Cat. No. B1426202
CAS RN: 1451393-17-1
M. Wt: 208.81 g/mol
InChI Key: FUQOMAFSEYMNIS-UHFFFAOYSA-N
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Description

“2,3-Dichloro-6-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H4BCl2FO2 . It has a molecular weight of 208.81 g/mol .


Molecular Structure Analysis

The InChI code for “2,3-Dichloro-6-fluorophenylboronic acid” is 1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H . This indicates the presence of boron (B), chlorine (Cl), fluorine (F), and oxygen (O) atoms in the compound.


Physical And Chemical Properties Analysis

“2,3-Dichloro-6-fluorophenylboronic acid” is a solid at room temperature . The compound has a molecular weight of 208.81 g/mol .

Scientific Research Applications

Halodeboronation Studies

  • Halodeboronation of Aryl Boronic Acids : A study by Szumigala et al. (2004) demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, highlighting the utility of aryl boronic acids in halodeboronation reactions (Szumigala et al., 2004).

Spectroscopic Analysis

  • Vibrational Spectra Analysis : The vibrational spectra of 2-fluorophenylboronic acid were studied by Erdoğdu et al. (2009), providing insights into the molecular structure and spectroscopic properties of similar boronic acids (Erdoğdu et al., 2009).

Adsorption Mechanisms

  • Adsorption Mechanism of Phenylboronic Acids : Piergies et al. (2013) investigated the influence of substituents on the adsorption of phenylboronic acids, which included fluorophenylboronic acid derivatives. This research aids in understanding the surface interactions of boronic acids (Piergies et al., 2013).

Electrochemical Sensing

  • Electrochemical Detection of Saccharides : Li et al. (2013) explored the use of 2-fluorophenylboronic acid in an electrochemical system for detecting saccharides, demonstrating its potential in analytical applications (Li et al., 2013).

Synthesis of Biologically Active Molecules

  • Synthesis of Antibacterial Agents : Holla et al. (2003) utilized fluorophenyl groups, including 2,4-dichloro-5-fluorophenyl, in the synthesis of new biologically active molecules with potential antibacterial properties (Holla et al., 2003).

Education and Experimentation

  • Undergraduate Laboratory Experimentation : Lee et al. (2020) discussed the use of 4-fluorophenylboronic acid in a laboratory experiment, teaching students about high-throughput experimentation techniques (Lee et al., 2020).

Future Directions

“2,3-Dichloro-6-fluorophenylboronic acid” is available for purchase from various chemical suppliers . It is intended for research use only, indicating its potential use in future scientific studies.

properties

IUPAC Name

(2,3-dichloro-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOMAFSEYMNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247801
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-fluorophenylboronic acid

CAS RN

1451393-17-1
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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